molecular formula C6H13ClN2O B2928713 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride CAS No. 1611473-81-4

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride

Cat. No.: B2928713
CAS No.: 1611473-81-4
M. Wt: 164.63
InChI Key: QJSJBVBYBKDJHO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring with an aminomethyl and a methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride typically involves the reaction of 5-methylpyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrrolidin-2-one: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.

    5-(Hydroxymethyl)-5-methylpyrrolidin-2-one: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different biological and chemical behavior.

    5-(Aminomethyl)-2-pyrrolidinone: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(aminomethyl)-5-methylpyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(4-7)3-2-5(9)8-6;/h2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSJBVBYBKDJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611473-81-4
Record name 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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